4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, such as 4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one, involves several steps. For example, the synthesis of kinase inhibitors was performed via a 6-step synthetic pathway using substituted 2,4-difluorophenol .Molecular Structure Analysis
The molecular structure of this compound is complex and intriguing. It belongs to the class of pyridopyrimidines, which are N-heterocycles of great interest due to their biological potential .Chemical Reactions Analysis
Pyridopyrimidines, including this compound, are used in various chemical reactions. They are used as starting materials for the production of fused heterocycles and have shown significant biological activities .Scientific Research Applications
Synthesis of Trifluoromethylated Analogues : A study by Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐Dihydroorotic Acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. These compounds were used to create new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters in both racemic and enantiopure forms.
Design and Synthesis of Anti-Inflammatory and Analgesic Agents : Muralidharan et al. (2019) in their study, detailed in the Asian Journal of Pharmaceutical and Clinical Research, synthesized novel derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol. These compounds showed significant anti-inflammatory and analgesic activities.
Quantum Chemical Characterization : Traoré et al. (2017) conducted a study on hydrogen bonding sites in pyrimidine compounds derivatives using quantum chemistry methods. They identified major hydrogen bonding sites in these derivatives, which is crucial for understanding their chemical behavior.
Synthesis and Biological Activity Study : Wang et al. (2004) investigated the electrophilic fluorination of pyrrolo[2,3‐d]pyrimidine derivatives, as reported in Nucleosides, Nucleotides & Nucleic Acids. They explored the synthesis of fluorinated analogues and their biological activities.
Biotransformation in β-Secretase Inhibitors : A study by Lindgren et al. (2013) in Drug Metabolism and Disposition focused on the biotransformation of aminoisoindole derivatives, including pyrimidine ring compounds. They examined metabolic pathways and ring contraction processes in these compounds.
Control of Regio- and Enantioselectivity : Sukach et al. (2014) in the European Journal of Organic Chemistry studied the reactions of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with acetone in the presence of organocatalysts. This research is vital for understanding the regio- and enantioselectivity in chemical reactions.
Nuclear Magnetic Resonance Studies : Hirohashi et al. (1976) in the Bulletin of the Chemical Society of Japan conducted nuclear magnetic resonance studies of bicyclic thiophene derivatives, including pyrimidin-2-ones, to understand through-space H–F spin coupling.
Mechanism of Action
Target of Action
Similar compounds have been shown to target the fibroblast growth factor receptors (fgfrs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Compounds that target fgfrs typically work by inhibiting the receptor’s activity . This inhibition can occur through various mechanisms, such as preventing the receptor from binding to its ligand or blocking the receptor’s kinase activity .
Biochemical Pathways
The FGFR signaling pathway is a key biochemical pathway affected by FGFR inhibitors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
Fgfr inhibitors generally result in the inhibition of cell proliferation and induction of apoptosis .
Future Directions
The future directions for research on 4-(difluoromethyl)-6-(3-fluorophenyl)pyrimidin-2(1H)-one and other pyridopyrimidines are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Their potential in drug discovery, materials science, and chemical synthesis suggests a wide range of future applications.
Properties
IUPAC Name |
6-(difluoromethyl)-4-(3-fluorophenyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O/c12-7-3-1-2-6(4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINRHVFGZOMPNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=O)NC(=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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